2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl
Overview
Description
Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-, commonly known as BISBI, is a bidentate chelating ligand that has been extensively used in organic synthesis and catalysis. It has a molecular formula of C38H32P2 and a molecular weight of 550.61 .
Synthesis Analysis
Tertiary phosphines, such as BISBI, are synthesized using various approaches . One common method involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach continues to be the most widely-used and universal .Molecular Structure Analysis
The BISBI molecule contains a total of 79 bonds, including 45 non-H bonds, 32 multiple bonds, 9 rotatable bonds, 2 double bonds, 30 aromatic bonds, 6 six-membered rings, and 2 phosphane(s) .Chemical Reactions Analysis
BISBI is a ligand that has been used in the high chemo and regioselective formation of alcohols from the hydrocarbonylation of alkenes using cooperative ligand effects .Physical and Chemical Properties Analysis
BISBI is a solid substance with a white color . It has a melting point of 84-86°C and a predicted boiling point of 695.6±55.0 °C . It is sensitive to air .Scientific Research Applications
Electroluminescent Devices and Photocatalysis
Phosphine ligands, including bis-phosphine chelators, are integral to the development of heteroleptic copper(I) complexes. These complexes, characterized by their luminescence properties and structural diversity, have potential applications in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion. The study by Leoni et al. (2018) highlights the importance of the structural arrangement and electronic properties of these complexes, providing insights into the optimization of their photophysical and electrochemical properties for practical applications (Leoni et al., 2018).
Catalysis and Selective Reactions
Phosphine ligands play a pivotal role in catalysis, particularly in hydroformylation reactions and selective arylation processes. The use of electron-poor phosphine-substituted cobaltocenium salts as ligands for biphasic hydroformylation in ionic liquids demonstrates high catalyst activity and selectivity, with minimal catalyst leaching, as described by Brasse et al. (2000). This highlights the ligands' effectiveness in facilitating selective, efficient catalytic processes (Brasse et al., 2000).
Synthesis and Structural Studies
The synthesis and structural elucidation of complexes featuring phosphine ligands provide valuable information on their coordination behavior and potential applications. For instance, the synthesis of sterically encumbered systems with low-coordinate phosphorus centers by Shah et al. (2000) expands the understanding of phosphine ligands' reactivity and potential in creating novel materials with unique properties (Shah et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
[2-[2-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28H,29-30H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKMTZNASRXXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888852 | |
Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111982-81-1 | |
Record name | 1,1′-[[1,1′-Biphenyl]-2,2′-diylbis(methylene)]bis[1,1-diphenylphosphine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111982-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, 1,1'-((1,1'-biphenyl)-2,2'-diylbis(methylene))bis(1,1-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111982811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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